Introduction: A Bifunctional Linchpin in Modern Synthesis
Introduction: A Bifunctional Linchpin in Modern Synthesis
An In-Depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
In the landscape of synthetic chemistry, building blocks that offer both stability and versatile reactivity are invaluable. 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, registered under CAS Number 4463-41-6 , stands out as such a molecule.[1] This compound masterfully combines two of organic chemistry's most powerful functional groups: a boronate ester and an aldehyde. This dual-functionality makes it a highly strategic reagent for researchers in drug discovery, materials science, and complex molecule synthesis.
The core utility of this reagent stems from the strategic masking of 4-formylphenylboronic acid as a propane-1,3-diol cyclic ester. Boronic acids, while essential for cornerstone reactions like the Suzuki-Miyaura coupling, are often prone to degradation through processes like protodeboronation or trimerization into boroxines.[2] The formation of the six-membered 1,3,2-dioxaborinane ring enhances the compound's stability, facilitating easier handling, purification, and storage while preserving the latent reactivity of the boronic acid moiety.[3] Simultaneously, the benzaldehyde group provides a reactive handle for a vast array of subsequent chemical transformations, allowing for the sequential and controlled construction of complex molecular architectures.
This guide provides an in-depth exploration of the properties, applications, and strategic considerations for employing 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in a research setting.
Physicochemical Properties and Handling
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application and safe handling. The key characteristics of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 4463-41-6 | [1] |
| Molecular Formula | C₁₀H₁₁BO₃ | [1][4] |
| Molecular Weight | 190.00 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [5] |
| Density | 1.12 g/cm³ | [1] |
| Boiling Point | 350.7 °C at 760 mmHg | [1] |
| Flash Point | 165.9 °C | [1] |
| Synonyms | 4-Formylphenylboronic acid propanediol-1,3 cyclic ester, p-(1,3,2-Dioxaborinan-2-yl)benzaldehyde | [1] |
Expert Insights on Stability and Handling
The 1,3,2-dioxaborinane ring structure confers significantly greater stability compared to the parent 4-formylphenylboronic acid. This is crucial for ensuring reproducibility in reactions and for long-term storage. While more stable, boronate esters are not entirely immune to hydrolysis, especially under strongly acidic or basic conditions, which can revert the ester to the free boronic acid and diol.[6]
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.[5]
-
Handling: Handle in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions. Standard personal protective equipment (gloves, safety glasses) should be worn.
Core Application: The Suzuki-Miyaura Coupling
The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7][8] This reaction is fundamental to the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates.[9]
Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[7]
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Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronate ester (R²) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which is believed to form a more nucleophilic boronate species.
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Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
Using a boronate ester like 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is advantageous as it provides a slow, steady-state concentration of the active boronic acid under basic reaction conditions, minimizing side reactions.[2]
Detailed Experimental Protocol: Synthesis of 4'-Methylbiphenyl-4-carbaldehyde
This protocol describes a representative Suzuki-Miyaura coupling between 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde and 4-iodotoluene.
Materials:
-
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde (1.2 equivalents)
-
4-Iodotoluene (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more specialized ligand like SPhos or XPhos
-
Potassium Carbonate (K₂CO₃, 2.5 equivalents), finely ground
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction flask (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar, add 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, 4-iodotoluene, and potassium carbonate.
-
Causality: Using an excess of the boronate ester ensures complete consumption of the more expensive aryl halide. A finely ground base provides a larger surface area for the reaction.
-
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent mixture (toluene/water). Degas the solvent mixture by bubbling with argon for 15-20 minutes. Subsequently, add the palladium catalyst and ligand.
-
Causality: The biphasic solvent system is common for Suzuki couplings. The base is more soluble in the aqueous phase, while the organic components and catalyst reside primarily in the organic phase. Degassing is critical to prevent oxidative degradation of the Pd(0) species.
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and transmetalation. Vigorous stirring is essential to ensure efficient mixing between the two phases.
-
-
Monitoring: Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4'-methylbiphenyl-4-carbaldehyde.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Leveraging the Aldehyde: A Gateway to Molecular Complexity
A key advantage of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is that the aldehyde functionality remains intact during the Suzuki-Miyaura coupling. This allows for post-coupling modifications, dramatically expanding its synthetic utility. The aldehyde can serve as an electrophilic site for a variety of subsequent reactions, including:
-
Reductive Amination: To form secondary or tertiary amines, crucial scaffolds in many pharmaceutical compounds.
-
Wittig Reaction: To create alkenes, extending the conjugated system of the molecule.
-
Aldol Condensation: To form α,β-unsaturated carbonyl compounds.
-
Oxidation/Reduction: To access the corresponding carboxylic acid or benzyl alcohol derivatives.
This bifunctional nature allows chemists to first construct a complex biaryl core via Suzuki coupling and then elaborate the molecule further through the aldehyde handle, a powerful strategy in combinatorial chemistry and lead optimization.[10]
Conclusion
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde (CAS: 4463-41-6) is a robust and versatile bifunctional reagent that offers significant advantages for synthetic chemists. Its enhanced stability over the corresponding free boronic acid simplifies handling and improves reaction consistency. As a cornerstone reagent for the Suzuki-Miyaura coupling, it enables the reliable construction of biaryl frameworks, while its aldehyde group provides a reactive site for extensive downstream functionalization. For researchers and drug development professionals, this compound represents a strategic tool for the efficient and controlled synthesis of complex, high-value molecules.
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4-(1,3,2-DIOXABORINAN-2-YL)BENZALDEHYDE Technical Data Sheet. MOLBASE. [Link]
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4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, uploaded by The Chemists' Cookbook, 29 March 2025. [Link]
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Adhikari, S., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17929–17937. [Link]
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2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: A Key Intermediate in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. Poster presented at a conference. [Link]
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Klett, J., et al. (2010). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 8(15), 3469-3476. [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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4-Formylphenylboronic acid pinacol ester Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
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